4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide
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Overview
Description
4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide is a chemical compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety
Preparation Methods
The synthesis of 4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and coupling with the piperazine moiety. One common synthetic route involves the reaction of 6-chloro-5-(trifluoromethyl)pyridin-2-amine with N-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Agrochemicals: The compound is utilized in the development of crop protection agents due to its ability to inhibit specific enzymes in pests.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death . In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide can be compared with other trifluoromethyl-containing compounds such as:
Ubrogepant: A medication used for the treatment of migraine.
Pexidartinib: An anticancer drug that targets specific kinases involved in tumor growth.
Trifluoromethylpyridine derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c1-17-11(21)20-6-4-19(5-7-20)9-3-2-8(10(13)18-9)12(14,15)16/h2-3H,4-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJHKNRPFRBSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=NC(=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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